1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorobutyl)indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-7-3-4-8-15-10-6-2-1-5-9(10)11(14-15)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNURCOLPAGUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CCCCF)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345312 | |
| Record name | 4-Fluoro MDMB-BUTINACA 3-carboxyindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2027536-90-7 | |
| Record name | 4-Fluoro MDMB-BUTINACA 3-carboxyindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorobutyl Group: The fluorobutyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorobutyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
1-(4-Fluorobutyl)-1H-indazole-3-carboxylic acid is primarily recognized for its function as a synthetic cannabinoid receptor agonist. Research indicates that compounds in this class exhibit high affinity and potency at cannabinoid receptors CB1 and CB2, which are pivotal in mediating the psychoactive effects associated with cannabis .
The pharmacological evaluation of SCRAs has revealed significant structure-activity relationships (SARs), indicating that modifications to the compound's structure can significantly influence its binding affinity and efficacy at these receptors. For instance, the introduction of the 4-fluorobutyl tail enhances the compound's interaction with the CB receptors compared to other alkyl substitutions .
Case Studies
Recent studies have highlighted the emergence of SCRAs like 4F-MDMB-BICA, which is structurally related to this compound. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented cases where these compounds have been linked to health risks and fatalities due to their potent psychoactive effects .
Synthesis Techniques
The synthesis of this compound typically involves several chemical reactions, including hydrolysis under alkaline conditions. This process generates the carboxylic acid intermediate, which can then be coupled with various amines to form more complex structures used in pharmacological studies .
Table 1: Key Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Hydrolysis | Converts precursor compounds into carboxylic acid intermediates. |
| 2 | Coupling | Forms derivatives by reacting with amino acids or other amines. |
| 3 | Purification | Utilizes chromatography techniques to isolate pure compounds. |
Risk Assessment and Regulatory Implications
The emergence of new psychoactive substances (NPS) like this compound necessitates thorough risk assessments by regulatory bodies. The EMCDDA has conducted evaluations focusing on the health risks associated with SCRAs, considering factors such as toxicity, potential for abuse, and social implications .
Table 2: EMCDDA Risk Assessment Criteria
| Criterion | Description |
|---|---|
| Health Problems | Reports of adverse effects from use. |
| Social Problems | Impact on communities and law enforcement issues. |
| Seizures | Data on confiscated materials containing SCRAs. |
| Pharmacological Properties | Comparison with established substances. |
Mechanism of Action
The mechanism of action of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobutyl group and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chain Length: The 5-fluoropentyl analog (C5) exhibits distinct metabolic pathways compared to the 4-fluorobutyl (C4) compound. For example, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (F10) is a major metabolite of the synthetic cannabinoid 5F-MN-18, suggesting that longer chains may undergo oxidative metabolism more readily .
- Substituent Type : Aromatic halogenation (e.g., dichlorobenzyl in Lonidamine) confers potent antispermatogenic and anticancer activity by targeting Sertoli cell junctions and mitochondrial function . In contrast, fluorinated alkyl chains may enhance blood-brain barrier penetration due to increased lipophilicity .
Antispermatogenic and Anticancer Effects
- Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) : Disrupts Sertoli cell tight junctions in testes and inhibits energy metabolism in cancer cells. A single 100 mg/kg dose in rats caused reversible permeability of testicular junctions .
- 1-(4-Fluorobutyl) Analog: While direct data are lacking, its fluorinated alkyl chain may reduce off-target toxicity compared to halogenated aromatic analogs.
Metabolic Stability
- 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid (F10) : Identified as a primary metabolite of 5F-MN-18 in hepatocytes, indicating susceptibility to ω-oxidation . The shorter 4-fluorobutyl chain may resist oxidative cleavage, prolonging half-life.
Physicochemical Properties
Notes:
- Lonidamine’s crystalline structure contributes to its stability but may limit dissolution rates .
- Fluorinated alkyl chains balance lipophilicity and metabolic stability, making the 4-fluorobutyl analog a candidate for CNS-targeted therapies .
Metabolic Profiles
- Fluorinated Alkyl Chains : Terminal fluorine atoms resist cytochrome P450-mediated oxidation, reducing first-pass metabolism. This contrasts with chlorinated aromatic analogs, which generate reactive intermediates .
- Ester Derivatives : Methyl esters (e.g., 1H-indazole-3-carboxylic acid methyl ester) are hydrolyzed to active carboxylic acids in vivo, serving as prodrugs .
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) construction of the indazole core and (2) introduction of the 4-fluorobutyl moiety. For the indazole ring, cyclization of substituted hydrazines with carbonyl precursors (e.g., via [3+2] cycloaddition) is common. The fluorobutyl chain is introduced via nucleophilic substitution using 4-fluorobutyl bromide or iodide under basic conditions. Post-synthetic carboxylation at the 3-position may employ directed lithiation followed by carbon dioxide quenching. Purification often involves recrystallization from acetic acid or column chromatography .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorobutyl integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (with UV detection at ~254 nm) to assess purity (>95% recommended for pharmacological studies).
- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally related indazole derivatives .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. Use sonication or heating (≤50°C) to enhance dissolution.
- Stability : Conduct accelerated stability studies under varying pH (3–9), temperatures (4°C, 25°C), and light exposure. Monitor degradation via HPLC over 72 hours. Store lyophilized at −20°C in amber vials to prevent fluorobutyl chain hydrolysis .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to mitigate inhalation risks.
- Neutralize acidic waste with sodium bicarbonate before disposal.
- Refer to Sigma-Aldrich’s safety guidelines for analogous fluorinated compounds, which emphasize rigorous ventilation and spill containment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify:
- Fluorobutyl chain length (e.g., 3- vs. 4-carbon) to alter lipophilicity and receptor binding.
- Indazole substituents (e.g., electron-withdrawing groups at C-5/C-6) to enhance metabolic stability.
Evaluate changes via competitive binding assays (e.g., CB1/CB2 receptor affinity) and ADMET profiling. Derivatives with methyl or chloro groups on the indazole ring have shown improved activity in related compounds .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic factors : Measure plasma protein binding and metabolic clearance using liver microsomes.
- Dose translation : Apply allometric scaling (e.g., body surface area) from rodent models to humans.
- Assay variability : Validate in vitro assays (e.g., cAMP inhibition) across multiple cell lines (CHO vs. HEK293) to confirm target engagement consistency .
Q. What analytical methods validate batch-to-batch consistency in synthesis?
- Methodological Answer :
- Quality control (QC) markers : Include residual solvent analysis (GC-MS), heavy metal testing (ICP-MS), and chiral purity assessment (if applicable).
- Stability-indicating methods : Develop forced degradation protocols (heat, light, oxidation) to identify impurities. Compare HPLC chromatograms against a reference standard .
Q. How to resolve contradictions in reported cannabinoid receptor binding affinities?
- Methodological Answer :
- Standardize assay conditions : Use uniform cell membranes (e.g., transfected HEK293), radioligands ([³H]CP-55,940), and buffer composition (Mg²⁺ concentration affects G-protein coupling).
- Control for enantiomeric purity : Synthesize and test (R)- and (S)-enantiomers separately, as stereochemistry significantly impacts receptor interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
